(S)-1-(3-Methoxyphenyl)-1-propanol
Description
(S)-1-(3-Methoxyphenyl)-1-propanol is a chiral secondary alcohol featuring a 3-methoxyphenyl group attached to a propanol backbone. This compound is of significant interest in pharmaceutical synthesis, particularly as a precursor or intermediate in the production of enantiomerically pure drugs. For instance, its structural analog, (S)-1-(3-Methoxyphenyl)ethylamine (3MPEA), is a key intermediate in the synthesis of rivastigmine, a therapeutic agent for Alzheimer’s disease . The synthesis of such compounds often employs biocatalytic methods, such as amine transaminase (ATA)-catalyzed reactions, followed by crystallization to achieve high enantiomeric purity . The stereochemical integrity of the (S)-enantiomer is critical for biological activity, as even minor structural deviations can drastically alter pharmacological efficacy.
Properties
CAS No. |
134677-28-4 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(1S)-1-(3-methoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C10H14O2/c1-3-10(11)8-5-4-6-9(7-8)12-2/h4-7,10-11H,3H2,1-2H3/t10-/m0/s1 |
InChI Key |
OTBXPRJLIYBQHF-JTQLQIEISA-N |
SMILES |
CCC(C1=CC(=CC=C1)OC)O |
Isomeric SMILES |
CC[C@@H](C1=CC(=CC=C1)OC)O |
Canonical SMILES |
CCC(C1=CC(=CC=C1)OC)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Enantiomers
The following table summarizes structurally related compounds and their distinguishing features:
Key Observations:
- Enantiomeric Differences : The (R)-enantiomer of 1-(3-Methoxyphenyl)propan-1-amine exhibits 95% structural similarity to the (S)-form but may display divergent receptor-binding profiles due to chiral recognition in biological systems .
- Functional Group Variations: Replacing the propanol group with an amine (e.g., 3MPEA) or adding methoxy substituents (e.g., 3,5-dimethoxy derivative) alters hydrogen-bonding capacity, solubility, and metabolic stability .
- Pharmacological Implications: Cyclohexanol-based analogs, such as tramadol impurities, demonstrate how structural modifications (e.g., dimethylaminomethyl groups) can introduce unintended biological activity or toxicity .
Physicochemical Properties
- Density and Solubility: (S)-(+)-1-Methoxy-2-propanol (d = 0.92 g/cm³) and (S)-(+)-2-Methoxypropanol (d = 0.938 g/cm³) exhibit minor density variations due to positional isomerism, impacting their suitability in specific solvent systems .
- Salt Forms : Hydrochloride salts (e.g., (R)-1-(3-Methoxyphenyl)propan-1-amine HCl) enhance water solubility compared to free bases, critical for formulation stability .
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